3-(Pyrrolidin-3-yl)-1,2-oxazole hydrochloride
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Overview
Description
The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The review on pyrrolidine in drug discovery reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring is a five-membered nitrogen heterocycle . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons .Chemical Reactions Analysis
The review on pyrrolidine in drug discovery investigates the influence of steric factors on biological activity, also describing the structure–activity relationship (SAR) of the studied compounds .Physical and Chemical Properties Analysis
Pyrrolidine is a colourless liquid that is miscible with water and most organic solvents . It has a characteristic odor that has been described as "ammoniacal, fishy, shellfish-like" .Scientific Research Applications
Pharmacokinetic Studies
Studies on compounds like INCB018424, a selective inhibitor of Janus tyrosine kinase1/2, provide valuable information on absorption, metabolism, and excretion in humans, which are crucial aspects to consider in drug development and therapeutic application (Shilling et al., 2010).
Environmental Exposure and Health Effects
Research on the exposure to organophosphorus and pyrethroid pesticides highlights the importance of understanding the environmental impact and potential health risks associated with chemical compounds. Such studies can guide safety evaluations and regulatory decisions for "3-(Pyrrolidin-3-yl)-1,2-oxazole hydrochloride" if used in similar contexts (Babina et al., 2012; Wang et al., 2016).
Toxicological Case Studies
Case reports of poisoning due to compounds with structural similarities to "this compound" could provide insights into potential toxic effects and treatment strategies. The detailed investigation of toxicological cases contributes to a better understanding of the risks associated with chemical exposure (Sykutera et al., 2015).
Analytical Characterization and Identification
The analytical characterization and identification of novel psychoactive substances (NPS) in complex toxicological cases can inform the analytical methodologies applicable for "this compound," facilitating its detection, characterization, and monitoring in various contexts (Ameline et al., 2019).
Metabolism and Disposition Studies
Understanding the metabolism and disposition of therapeutic agents, such as BMS-690514, an ErbB/Vascular Endothelial Growth Factor Receptor Inhibitor, provides insights into drug efficacy, safety, and potential interactions. These aspects are crucial for the development and application of new chemical entities like "this compound" (Christopher et al., 2010).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-pyrrolidin-3-yl-1,2-oxazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-3-8-5-6(1)7-2-4-10-9-7;/h2,4,6,8H,1,3,5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVDURIEYRNJCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NOC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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